5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1H-pyrazole with a suitable aldehyde or ketone to form an intermediate, which is then cyclized with hydrazine derivatives to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities in the final product .
Chemical Reactions Analysis
Types of Reactions
5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to control the reaction rate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could produce derivatives with different substituents on the pyrazole ring .
Scientific Research Applications
5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to specific proteins or nucleic acids . The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1H-pyrazole derivatives: These compounds share the pyrazole ring and have similar biological activities.
Bicyclic oxadiazoles: These compounds also contain the oxadiazole ring and are used in similar applications.
Uniqueness
5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of chemical modifications and applications compared to compounds with only one of these rings .
Properties
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-6-14-17(7-10)8-11-15-12(16-18-11)9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHRTYIRYQYVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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